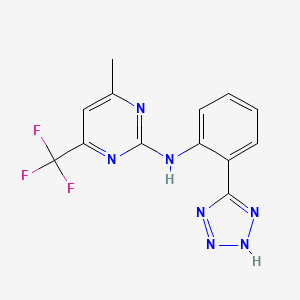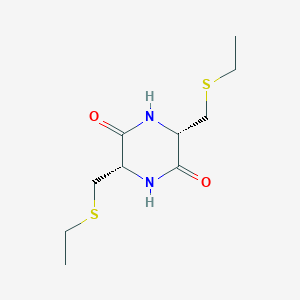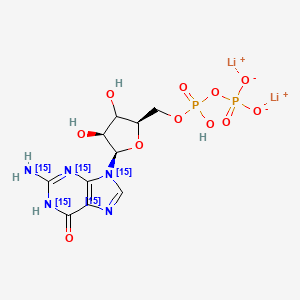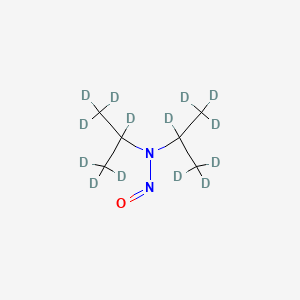
N-Nitrosodiisopropylamine-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodiisopropylamine-d14 is a deuterium-labeled analog of N-Nitrosodiisopropylamine. It is a nitrosamine compound with the molecular formula C6D14N2O and a molecular weight of 144.27 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodiisopropylamine-d14 typically involves the nitrosation of diisopropylamine-d14. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction proceeds as follows: [ \text{(CD3CD2CD2)2NH} + \text{NaNO2} + \text{HCl} \rightarrow \text{(CD3CD2CD2)2NNO} + \text{NaCl} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems to ensure high throughput and precision. The use of automated systems minimizes contamination and improves the consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitrosodiisopropylamine-d14 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various nitroso derivatives, amines, and substituted nitrosamines .
Aplicaciones Científicas De Investigación
N-Nitrosodiisopropylamine-d14 is widely used in scientific research for various applications:
Chemistry: It is used as a standard in analytical chemistry for the quantification of nitrosamines in different samples.
Biology: The compound is used in studies related to the metabolism and toxicology of nitrosamines.
Medicine: It is used in pharmaceutical research to study the impurities in drug substances and products.
Industry: The compound is used in environmental analysis to detect nitrosamine contamination in water and soil samples
Mecanismo De Acción
The mechanism of action of N-Nitrosodiisopropylamine-d14 involves its interaction with biological molecules. The nitroso group can form adducts with DNA, proteins, and other cellular components, leading to various biological effects. The compound is known to be a carcinogen, and its effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .
Comparación Con Compuestos Similares
N-Nitrosodiisopropylamine-d14 is compared with other similar nitrosamine compounds, such as:
N-Nitrosodipropylamine: Similar in structure but lacks deuterium labeling.
N-Nitrosoethylisopropylamine: Contains an ethyl group instead of an isopropyl group.
N-Nitrosomethylphenylamine: Contains a phenyl group instead of an isopropyl group.
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable standard for analytical applications .
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
144.27 g/mol |
Nombre IUPAC |
N,N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8(7-9)6(3)4/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Clave InChI |
AUIKJTGFPFLMFP-ZVEBFXSZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N=O |
SMILES canónico |
CC(C)N(C(C)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


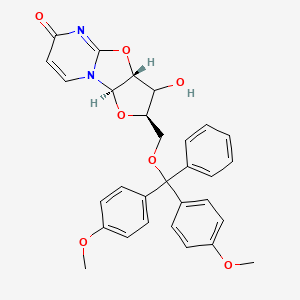

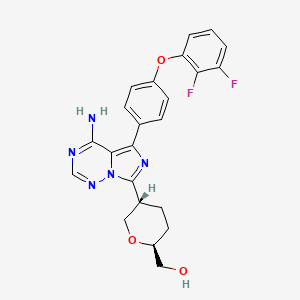
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[5-(propyn-1-yl)pyridin-3-yl]purine](/img/structure/B12387095.png)

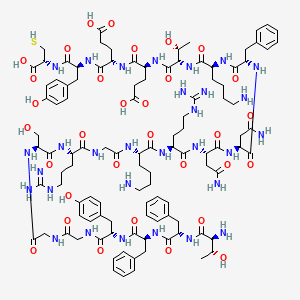
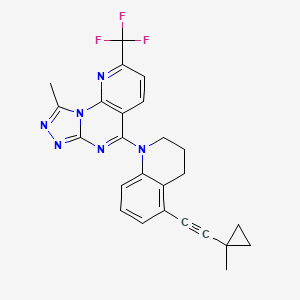
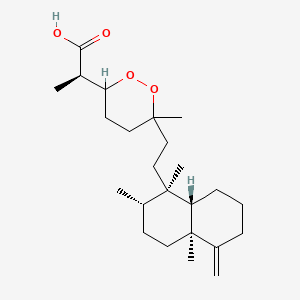
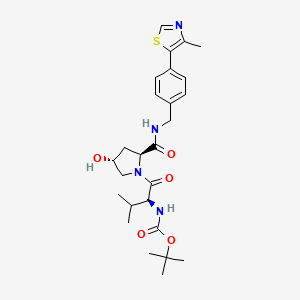
![(1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid](/img/structure/B12387143.png)
